Cas no 1421482-89-4 (4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine)
![4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine structure](https://ja.kuujia.com/scimg/cas/1421482-89-4x500.png)
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine 化学的及び物理的性質
名前と識別子
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- [4-[[(4-Methyl-2-thiazolyl)thio]methyl]-1-piperidinyl][4-(trifluoromethoxy)phenyl]methanone
- 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
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- インチ: 1S/C18H19F3N2O2S2/c1-12-10-26-17(22-12)27-11-13-6-8-23(9-7-13)16(24)14-2-4-15(5-3-14)25-18(19,20)21/h2-5,10,13H,6-9,11H2,1H3
- InChIKey: CYDNRRKBEOFCSD-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(CSC2=NC(C)=CS2)CC1)(C1=CC=C(OC(F)(F)F)C=C1)=O
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 521.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 2.42±0.10(Predicted)
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6374-0821-5μmol |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-1mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-2mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-15mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-20mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-10mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-20μmol |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-4mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-5mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6374-0821-30mg |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine |
1421482-89-4 | 30mg |
$119.0 | 2023-09-09 |
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidineに関する追加情報
Professional Introduction to Compound with CAS No. 1421482-89-4 and Product Name: 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
Compound with the CAS number 1421482-89-4 and the product name 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including a piperidine ring, a thiazole moiety, and a trifluoromethoxy benzoyl group, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The piperidine core is a well-known pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance solubility, improve metabolic stability, and modulate receptor interactions. In this compound, the piperidine ring is further functionalized with a sulfanylmethyl group derived from 4-methyl-1,3-thiazole, which introduces both hydrophobic and hydrophilic interactions, thereby optimizing its binding affinity to biological targets. The thiazole ring itself is a sulfur-containing heterocycle that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties.
The other key feature of this compound is the presence of a trifluoromethoxy benzoyl group. The trifluoromethyl (CF₃) moiety is particularly noteworthy in pharmaceutical chemistry, as it can significantly influence the pharmacokinetic properties of a drug molecule. Specifically, the CF₃ group can enhance lipophilicity, improve binding affinity at protein targets, and increase metabolic stability. Additionally, the methoxy group (-OCH₃) provides further opportunities for hydrogen bonding interactions and can modulate electronic properties. The combination of these groups within the benzoyl moiety suggests that this compound may exhibit enhanced binding to biological receptors compared to simpler analogs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine make it an attractive candidate for virtual screening against various protein targets. For instance, the piperidine ring alone has been shown to interact favorably with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. The thiazole sulfanylmethyl group may further enhance interactions with enzymes or other receptors by providing additional binding pockets or hydrogen bonding opportunities.
In addition to theoretical predictions, experimental studies have begun to explore the pharmacological potential of this compound. Initial assays have demonstrated promising activity against certain enzymatic targets relevant to inflammatory diseases and cancer. The trifluoromethoxy benzoyl group appears to play a crucial role in these interactions by modulating electronic properties and enhancing binding affinity. Furthermore, the thiazole moiety has shown promise in preliminary trials as an adjuvant for improving drug delivery systems.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. Recent developments in catalytic methods have enabled more efficient synthesis of heterocyclic compounds like thiazole derivatives. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the piperidine-thiazole linkage efficiently. Additionally, flow chemistry techniques have been explored as a means of improving scalability while maintaining high reaction control.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique combination of functional groups makes it a valuable building block for designing novel molecules with tailored properties. For instance, derivatives of this compound could be explored as herbicides or fungicides due to their structural similarity to known bioactive agents in those fields.
As research continues into this compound and its analogs, new insights into structure-activity relationships will emerge. Understanding how each functional group contributes to overall biological activity will be crucial for designing next-generation therapeutics based on this scaffold. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications.
The regulatory landscape surrounding new chemical entities like 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine also warrants consideration during development. While not classified as a hazardous or controlled substance under current regulations (as per applicable guidelines), proper documentation must be maintained throughout preclinical studies to ensure compliance with safety standards before human trials can commence.
In conclusion,4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine represents an exciting opportunity for innovation in drug discovery programs targeting neurological disorders,inflammatory diseases,and oncological conditions where modulation by small molecules could lead to novel treatments benefiting patients worldwide.
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